molecular formula C15H17ClN2O3S2 B2357305 N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895460-64-7

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No. B2357305
M. Wt: 372.88
InChI Key: VCUWTDCPDMSOEU-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of thiazole and acetamide, including efforts to understand their chemical properties and structural elucidation. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate demonstrated the process of creating multifunctional molecules with potential antibacterial and anti-enzymatic activities (Nafeesa et al., 2017). This research highlights the methodological advancements in producing compounds with specific biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety showed promising results against bacterial and fungal pathogens, indicating the potential of these compounds in addressing antimicrobial resistance (Darwish et al., 2014).

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been investigated, with some compounds displaying considerable activity against various cancer cell lines. A study synthesizing new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings evaluated their antitumor activity in vitro, identifying compounds with significant anticancer properties (Yurttaş et al., 2015).

Chemical Reactivity and Molecular Docking

Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles produced compounds with potential antimalarial activity. A theoretical investigation utilizing computational calculations and molecular docking studies highlighted the efficacy of these compounds against malaria, with some showing promising ADMET properties and binding affinity to Plasmepsin-1 and Plasmepsin-2, as well as potential utility against COVID-19 (Fahim & Ismael, 2021).

Solvatochromic Properties

A study on the solvatochromism of a novel dye related to the tert-butyl and thiadiazole derivatives investigated the compound's sensitivity to solvent polarity, offering insights into its application as a dipolarity/polarizability indicator for various environments. This research contributes to the understanding of molecular interactions in different solvent systems (Spange et al., 2003).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-15(2,3)12-8-22-14(17-12)18-13(19)9-23(20,21)11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWTDCPDMSOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

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